molecular formula C15H20ClN5O4 B1220613 2-[2-Chloro-6-(cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol

2-[2-Chloro-6-(cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No. B1220613
M. Wt: 369.8 g/mol
InChI Key: XSMYYYQVWPZWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-chloro-6-(cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol is a purine nucleoside.

Scientific Research Applications

Enzyme Inhibition Studies

Research on related compounds shows their potential as enzyme inhibitors. For example, cis-4-(6-chloro-9-purinyl)cyclohexylcarbinol and its derivatives have been synthesized and evaluated as inhibitors of adenosine deaminase, with certain derivatives showing inhibitory effects (Schaeffer, Godse, & Liu, 1964). Similarly, other studies have synthesized trans-4-(6-substituted-9-purinyl) cyclohexylcarbinols to evaluate their potential as adenosine deaminase inhibitors (Schaeffer & Odin, 1965).

Potential in Treating Asthma and COPD

A group of compounds, including derivatives of the molecule , have been identified as selective adenosine A2a receptor antagonists. These compounds are suggested to be useful in the treatment of asthma and chronic obstructive pulmonary disease (COPD) (Expert Opinion on Therapeutic Patents, 2000).

Cytotoxicity and Antiviral Activity

There has been research into synthesizing and evaluating the cytotoxicity of related compounds. For example, some 6-arylidene-2-(α-hydroxyamino-α-arylmethyl)cyclohexanone oximes and related compounds have been shown to possess activity against murine mammary EMT6 cells and various groups of tumors (Dimmock et al., 1992). Additionally, research into the synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, a related group of compounds, has shown significant activity against herpes simplex virus types 1 and 2 in cell cultures (Harnden et al., 1987).

Corrosion Inhibition

Adenosine, a component with a structure similar to the molecule , has been found to inhibit corrosion on mild steel in hydrochloric acid solution. This suggests potential applications in material science and engineering (Lee Yun Sin et al., 2017).

properties

IUPAC Name

2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN5O4/c16-15-19-12(18-7-3-1-2-4-7)9-13(20-15)21(6-17-9)14-11(24)10(23)8(5-22)25-14/h6-8,10-11,14,22-24H,1-5H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMYYYQVWPZWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Chloro-6-(cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-Chloro-6-(cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol
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2-[2-Chloro-6-(cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol
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2-[2-Chloro-6-(cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol
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2-[2-Chloro-6-(cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol
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2-[2-Chloro-6-(cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 6
2-[2-Chloro-6-(cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol

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